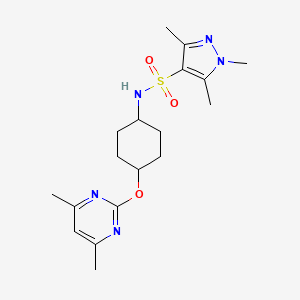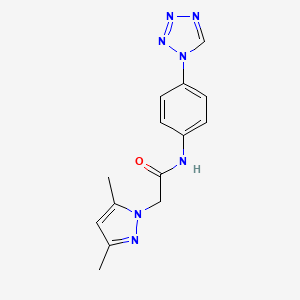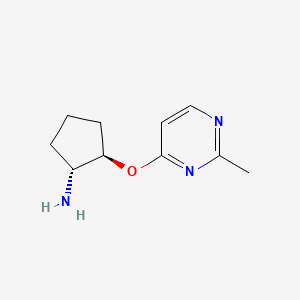
N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "FTC" and has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in the treatment of other diseases.
Scientific Research Applications
Structure Elucidation and Chemical Analysis
Research on compounds with similar structural elements, such as fluorophenyl groups and carboxamide functionalities, often focuses on structure elucidation using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the detailed structural analysis of designer drugs with complex skeletons, utilizing NMR and MS alongside computational methods for predicting chemical shifts, highlights the potential of N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide in forensic chemistry and drug discovery (Girreser, Rösner, & Vasilev, 2016).
Pharmacological Investigations
Compounds with thiazole and fluorophenyl moieties are frequently investigated for their pharmacological properties. For instance, research on orexin receptor antagonists, which contain similar structural features, explores their roles in modulating feeding, arousal, stress, and drug abuse, indicating potential applications in treating binge eating and other compulsive disorders (Piccoli et al., 2012).
Biochemical Research and Enzyme Inhibition
The study of enzyme inhibitors that share structural similarities with this compound can provide insights into its potential use in biochemical research. For example, inhibitors of fatty acid amide hydrolase (FAAH) with fluorophenyl and thiazole components have been developed for in vivo imaging, suggesting applications in neuroscience and pharmacology (Shimoda et al., 2015).
Material Science and Chemical Synthesis
Research on aromatic polyamides incorporating ether, fluorophenyl, and thiazole units illustrates the application of such compounds in material science, particularly in developing polymers with specific thermal and solubility properties (Hsiao & Yu, 1996).
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2S/c1-5-9(16-6(2)12-5)10(14)13-8-4-15-3-7(8)11/h7-8H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSEXCWMHQZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2COCC2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/no-structure.png)
![2,2,7,7-tetramethyl-N-(3-oxo-3-(thiazol-2-ylamino)propyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2551258.png)
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)



![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)



![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2551278.png)
